molecular formula C6H3Cl2NO2 B083527 3,5-Dichloroisonicotinic acid CAS No. 13958-93-5

3,5-Dichloroisonicotinic acid

Cat. No. B083527
CAS RN: 13958-93-5
M. Wt: 192 g/mol
InChI Key: BUQPTOSHKHYHHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Dichloroisonicotinic acid or its related compounds typically involves reactions such as oxidation, chlorination, and hydrolysis. For instance, Shi Wei-bing (2009) describes the synthesis of 2-Chloronicotinic acid, a related compound, from 3-cyanopyridine through these reactions, achieving a total yield of 75.1% (Shi Wei-bing, 2009). Similarly, Wei Xiao-lei (2010) achieved a total yield of 77.2% and purity of 99.5% under optimized reaction conditions for the same compound (Wei Xiao-lei, 2010).

Molecular Structure Analysis

The molecular structure of compounds like 3,5-Dichloroisonicotinic acid is often studied using techniques like infrared (IR) and Raman spectroscopy. For example, a study by M. Karabacak and M. Kurt (2008) on 6-chloronicotinic acid used Fourier transform infrared and Raman spectra to analyze the molecular structure, identifying various conformers and their stability (Karabacak & Kurt, 2008).

Chemical Reactions and Properties

The reactivity of 3,5-Dichloroisonicotinic acid can be inferred from studies on similar compounds. For example, Qianli Li et al. (2015) synthesized organostannoxanes derived from 2-chloroisonicotinic acid, revealing insights into its reactivity and the formation of complex structures (Li et al., 2015).

Physical Properties Analysis

The physical properties of 3,5-Dichloroisonicotinic acid are closely related to its molecular structure. S. Long et al. (2015) explored the polymorphism and phase transitions of 3-chloroisonicotinic acid, highlighting its diverse physical forms and stability (Long et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound can be partly understood through its synthesis and molecular structure. Studies like those by M. Karabacak et al. (2008) provide insight into the chemical behavior and properties of chloronicotinic acids (Karabacak et al., 2008).

Scientific Research Applications

  • Radiolabeling and Bioconjugate Synthesis : Analogues of 3,5-Dichloroisonicotinic acid, such as HYNIC (Hydrazinonicotinic acid), have been explored for their ability to chelate technetium in radiolabeling applications. These compounds are used in synthesizing bioconjugates for radiolabeling with Tc-99m, useful in nuclear medicine for imaging and diagnostic purposes (Meszaros et al., 2011).

  • Agricultural Applications : 3,5-Dichloroisonicotinic acid has been used to treat soybeans, leading to reduced severity of white mold disease caused by Sclerotinia sclerotiorum in field and greenhouse studies. This suggests its potential role as a protective agent against plant diseases (Dann et al., 1998).

  • Synthesis of Antibiotics and Food Additives : The compound has been synthesized as a constituent of the orthosomycin antibiotics avilamycin, curamycin, everninomycin, and related derivatives. It is also known as a food additive (Dornhagen & Scharf, 1985).

  • Material Science : In the synthesis of heterometallic uranyl-silver coordination polymers, 3,5-Dichloroisonicotinic acid is used to promote structure variance. It plays a significant role in the formation of three-dimensional frameworks in these polymers (Mei et al., 2018).

  • Pesticide and Medicine Precursors : It serves as a key precursor in the synthesis of pesticides and medicines, particularly in transformations involving Rhodococcus erythropolis, which converts related compounds into useful intermediates (Jin et al., 2011).

  • Postharvest Treatment in Citrus Fruits : Treating citrus fruits with 3,5-Dichloroisonicotinic acid has been shown to reduce postharvest diseases like blue and green molds and anthracnose decay. It also enhances defense-related enzymes in the fruits (Jing et al., 2020).

  • Elicitor for Plant Secondary Metabolites : As an elicitor, 3,5-Dichloroisonicotinic acid and its derivatives have been used to induce the biosynthesis of secondary metabolites in plants, which can be important for pharmaceutical applications (Qian et al., 2006).

  • Biochemical Research : In biochemical assays, 3,5-Dichloroisonicotinic acid has been used in chromogenic systems for measuring substances like hydrogen peroxide, indicating its utility in laboratory analyses (Fossati & Prencipe, 2010).

Safety And Hazards

3,5-Dichloroisonicotinic Acid can cause skin and eye irritation . It’s recommended to wear personal protective equipment, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Future Directions

One of the potential future directions for 3,5-Dichloroisonicotinic Acid and its derivatives is in the field of plant disease resistance. Ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids have been studied for their potential to induce plants’ natural immune system .

Relevant Papers One relevant paper is “Halogen Bonded Three-Dimensional Uranyl–Organic Compounds with Unprecedented Halogen–Halogen Interactions and Structure Diversity upon Variation of Halogen Substitution” published in Crystal Growth & Design in 2015 . Another paper titled “Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases” discusses the potential use of 3,5-Dichloroisonicotinic Acid in plant disease resistance .

properties

IUPAC Name

3,5-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQPTOSHKHYHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345602
Record name 3,5-Dichloroisonicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloroisonicotinic acid

CAS RN

13958-93-5
Record name 3,5-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloroisonicotinic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4.96 ml (0.036 mole) of diisopropylamine in 200 ml of tetrahydrofuran at -65° C. under a nitrogen blanket was added dropwise 14.9 ml of 2.5M n-butyllithium in hexane while maintaining the above temperature. Twenty minutes subsequent to that addition, a solution 5.0 g (0.034 mole) of 3,5-dichloropyridine in 30 ml tetrahydrofuran at -60° to -70° C. was added. The reaction mixture was stirred at -70° C. for 1/2 hr, poured onto a large excess of dry ice and allowed to evaporate overnight at room temperature. The residue was taken up in 100 ml of dilute aqueous sodium hydroxide, washed with 3×30 ml of methylenechloride and filtered. The filtrate was acidified to ~pH 2 with dilute hydrochloric acid to precipitate out the product. After cooling, the precipitate was collected and recrystallized from ethyl acetate/hexane giving 1.9 g (29%) of white analytically pure crystals, m.p. 231°-35° C. (decomp.).
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4.96 mL
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14.9 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Diisopropylamine (31 mL, 221 mmol) was dissolved in tetrahydrofuran (200 mL), and the solution was added drop-wisely with a 1.6 mol/L hexane solution of n-butyllithium (128 mL, 205 mmol) at −78° C. The mixture was stirred for 15 minutes, and was added drop-wisely with a tetrahydrofuran solution (200 mL) of 3,5-dichloropyridine (25.1 g, 170 mmol) while keeping the temperature at −78° C., and then stirred for additional 1 hour. The reaction solution was added with dry ice to thereby gradually heat to room temperature, and further stirred for 15 hours. The mixture was treated with water (1 L), added with a 1 mol/L aqueous sodium hydroxide solution (100 mL), and washed with ether. The separated aqueous phase was adjusted to be acidic using a 6 mol/L hydrochloric acid, and the resultant precipitate was collected by filtration. The filtrate was extracted with ethyl acetate, the extract was dried over anhydrous sodium sulfate, evaporated under reduced pressure so as to remove the solvent, and the mixture of the resultant residue and the precipitate previously collected were re-crystallized from ethanol, which yielded 3,5-dichloropyridine-4-carboxylic acid (yield: 23 g, yield ratio: 70%) as a yellow crystal.
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31 mL
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200 mL
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25.1 g
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200 mL
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128 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chlorination of isonicotinic acid impact the formation of uranyl-silver coordination polymers?

A1: The research by [] demonstrates that stepwise ortho-chlorination of the carboxyl group in isonicotinic acid significantly influences the resulting structure of uranyl-silver coordination polymers. The introduction of chlorine atoms, particularly in the 3 and 5 positions of the aromatic ring, introduces steric hindrance. This steric effect alters the typical coordination behavior of the carboxyl group. Instead of primarily interacting with uranyl ions as seen with unsubstituted isonicotinic acid, the carboxyl group in 3,5-dichloroisonicotinic acid participates in coordination with silver ions. This change in coordination preference leads to the formation of distinct 3D heterometallic frameworks with highly coordinated silver nodes. These structures differ significantly from those formed with unchlorinated or less chlorinated isonicotinic acid derivatives, highlighting the importance of chlorine substitution in directing the self-assembly process. []

Q2: What are the structural characteristics of the uranyl-silver framework formed with 3,5-dichloroisonicotinic acid?

A2: The research describes the formation of a unique 3D heterometallic framework, (UO2)Ag4(3,5-DCPCA)6(3,5-DCPy)2, using 3,5-dichloroisonicotinic acid (3,5-DCPCA) []. In this structure, 3,5-DCPCA acts as a bridging ligand, coordinating to both uranyl and silver ions. Interestingly, the framework also incorporates in situ generated 3,5-dichloropyridine (3,5-DCPy), further demonstrating the influence of chlorine substitution on the system's chemistry. The presence of multiple argentophilic interactions contributes to the overall stability of the 3D framework. This structure contrasts with the frameworks formed with 3-chloroisonicotinic acid, which while also three-dimensional, exhibit different silver coordination environments and overall connectivity. []

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